![molecular formula C15H23N3O4 B5784290 1-(4,5-dimethoxy-2-nitrobenzyl)-4-methyl-1,4-diazepane](/img/structure/B5784290.png)
1-(4,5-dimethoxy-2-nitrobenzyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-dimethoxy-2-nitrobenzyl)-4-methyl-1,4-diazepane, commonly known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines and is structurally similar to mescaline. This compound was first synthesized by Alexander Shulgin in the 1970s and is known for its hallucinogenic properties. In recent years, DMMDA-2 has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
DMMDA-2 has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that DMMDA-2 has a high affinity for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood and behavior.
Mechanism of Action
The exact mechanism of action of DMMDA-2 is not well understood, but it is believed to exert its effects by binding to the serotonin 5-HT2A receptor and activating the downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to produce a range of biochemical and physiological effects, including alterations in perception, mood, and thought processes. It has also been reported to produce visual and auditory hallucinations, changes in sensory perception, and altered states of consciousness.
Advantages and Limitations for Lab Experiments
DMMDA-2 has several advantages for use in laboratory experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor. However, its hallucinogenic properties and potential for abuse limit its use in certain types of experiments.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of DMMDA-2. Some possible future directions for research include:
- Studying the effects of DMMDA-2 on different mental health disorders and exploring its potential as a treatment option.
- Investigating the long-term effects of DMMDA-2 on the brain and behavior.
- Developing new compounds based on the structure of DMMDA-2 with improved therapeutic potential and reduced side effects.
Synthesis Methods
The synthesis of DMMDA-2 involves the reaction between 2-nitro-4,5-dimethoxybenzaldehyde and 4-methyl-1,4-diazepane in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure DMMDA-2.
properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-16-5-4-6-17(8-7-16)11-12-9-14(21-2)15(22-3)10-13(12)18(19)20/h9-10H,4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUBDYLSBCBIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201938 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4,5-Dimethoxy-2-nitrobenzyl)-4-methyl-1,4-diazepane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.